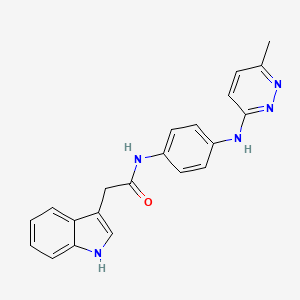

![molecular formula C10H12BrN3O2 B2577613 6-(2-bromoethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione CAS No. 841208-76-2](/img/structure/B2577613.png)

6-(2-bromoethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Optical Materials and Electronics

Research on diketopyrrolopyrrole derivatives highlights their significant potential in the development of high-quality pigments, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. The strong bathochromic shift in absorption and an increase in the two-photon absorption cross-section typical for these analogs make them attractive for optical materials. Their straightforward synthesis, good stability, and near-unity fluorescence quantum yield ensure their relevance in optoelectronic applications (Grzybowski & Gryko, 2015).

Synthetic Chemistry and Catalysis

The synthesis and regioselectivity in the bromination of unsymmetrical dimethylpyridines offer insights into the chemical reactivity of brominated ethyl groups in pyrimidine analogs. Understanding these mechanisms is crucial for developing new synthetic routes and catalysts for producing pyrimidine derivatives, which are key precursors in medicinal and pharmaceutical industries (Thapa et al., 2014).

Biological and Medicinal Applications

Pyrimidine derivatives are recognized for their versatility in biological applications, including use as optical sensors and in medicinal chemistry due to their ability to form coordination and hydrogen bonds. This makes them suitable for sensing applications and for exploring their biological and medicinal potential, particularly in the development of novel pharmaceuticals (Jindal & Kaur, 2021).

The synthesis of 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones utilizing hybrid catalysts demonstrates the importance of the pyranopyrimidine core in medicinal chemistry. This core structure is a key precursor for various synthetic applications, highlighting the compound's potential in drug development and other pharmaceutical applications (Parmar et al., 2023).

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrano[2,3-d]pyrimidine-2,4-dione derivatives, have been found to inhibit poly (adp-ribose) polymerases-1 (parp-1) . PARP-1 is a highly conserved DNA-binding protein involved in DNA repair damage .

Mode of Action

Similar compounds have shown to interact with the amino acids present in the active site of the enzyme . The presence of a fused heterocycle and a hydrophobic substituent on the ring was found to enhance the activity due to interaction with the active site of the enzyme .

Biochemical Pathways

Compounds with similar structures have been found to compromise the cancer cell dna repair mechanism, resulting in genomic dysfunction and cell death .

Pharmacokinetics

Most of the synthesized compounds similar to it were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

Similar compounds have shown promising inhibitory activity towards parp-1 and examined for their anti-proliferative activity against human cancer cell lines .

Action Environment

The presence of a hydrophobic substituent on the ring of similar compounds was found to be favorable due to interaction with the active site of the enzyme .

Properties

IUPAC Name |

6-(2-bromoethyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3O2/c1-12-8-6-14(4-3-11)5-7(8)9(15)13(2)10(12)16/h5-6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPWLJZDEOEFFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CN(C=C2C(=O)N(C1=O)C)CCBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2577532.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2577536.png)

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2577538.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide](/img/structure/B2577541.png)

![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-phenylmethanesulfonamide](/img/structure/B2577542.png)

![tert-Butyl 2-oxo-1-azaspiro[3.7]undecane-1-carboxylate](/img/structure/B2577547.png)

![5-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2577552.png)